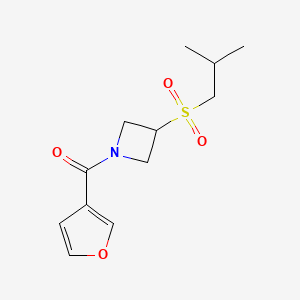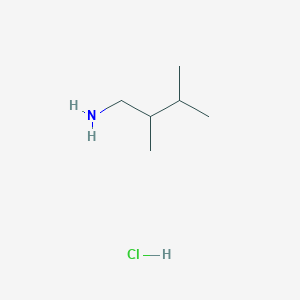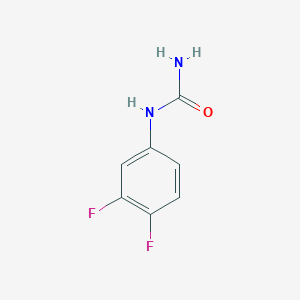
4-氟-N-(2-(3-氟苯基)-2-甲氧基乙基)-2-甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide is a complex organic compound that features fluorine atoms, a methoxy group, and a sulfonamide group
科学研究应用
4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: The compound’s fluorine content makes it valuable in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Industrial Applications: It is used as a precursor in the synthesis of specialty chemicals and polymers with unique properties.
准备方法
The synthesis of 4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride, 3-fluoroaniline, and 2-methoxyethylamine.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C to room temperature to ensure optimal yield and purity.
化学反应分析
4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
作用机制
The mechanism of action of 4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. This is particularly relevant in the context of drug development, where the compound’s binding affinity and specificity are crucial.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to altered cellular functions. For example, it may inhibit kinase activity, affecting cell proliferation and survival.
相似化合物的比较
4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The presence of both fluorine atoms and a methoxy group in the compound’s structure imparts unique chemical and physical properties, such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
属性
IUPAC Name |
4-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3S/c1-11-8-14(18)6-7-16(11)23(20,21)19-10-15(22-2)12-4-3-5-13(17)9-12/h3-9,15,19H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCIMSSCOLPWBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2392320.png)
![Methyl 8-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2392321.png)
![3-[(2-Chloroacetyl)-[(2-fluorophenyl)methyl]amino]-N-propan-2-ylpropanamide](/img/structure/B2392322.png)

![1'-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2392326.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2392327.png)
![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine](/img/structure/B2392328.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2392331.png)

![1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one](/img/structure/B2392333.png)
![(E)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2392334.png)
![3-(3,4-dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B2392336.png)
